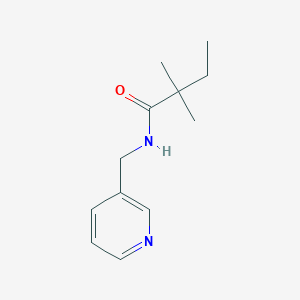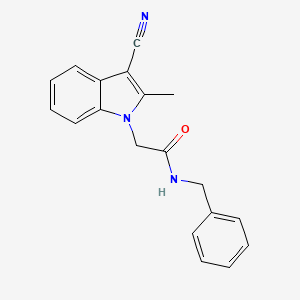
2,7,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinolinol derivatives involves innovative approaches, including environmentally benign methods. For instance, a one-pot, multicomponent tandem synthesis can yield structurally diverse polycyclic hybrids via a solid state melt reaction. This method emphasizes sustainability by employing environmentally friendly processes, demonstrating the innovative pathways to synthesize complex molecules like quinolinol derivatives (Mani et al., 2023).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is typically elucidated through sophisticated spectroscopic techniques and X-ray diffraction (XRD) analysis. These studies reveal the formation of new rings, bonds, and stereocenters with precise diastereomeric control, underlying the complex architecture of these molecules (Mani et al., 2023).
Chemical Reactions and Properties
Quinolinol derivatives engage in a variety of chemical reactions, demonstrating their versatile chemical properties. For example, cascade nitration/cyclization reactions can construct the pyrrolo[4,3,2-de]quinolinone scaffold, showcasing the compounds' capability to undergo complex transformations with excellent functional group tolerance (Liu et al., 2014). This versatility is crucial for their potential applications in various chemical and pharmaceutical fields.
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility and crystallinity, are critical for their application and synthesis. These properties are often influenced by the molecular structure, with specific substitutions on the quinoline ring affecting solubility and other physical characteristics crucial for their practical use in synthesis and formulation.
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, including reactivity, stability, and interaction with biological targets, are shaped by their unique molecular frameworks. These compounds can exhibit potent biological activity due to their interaction with key enzymes or receptors, highlighting their importance in medicinal chemistry and pharmaceutical research. Their broad-spectrum antibacterial activity, for instance, showcases the potential of quinolinol derivatives in developing new therapeutic agents (Rosen et al., 1988).
Propiedades
IUPAC Name |
2,7,8-trimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-6-7-14-16(12(11)2)18-13(3)15(17(14)20)10-19-8-4-5-9-19/h6-7H,4-5,8-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIBNEMXTPEKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

![3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5513558.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513594.png)
![3-allyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B5513600.png)
![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)
![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)
![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5513634.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5513653.png)
![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)